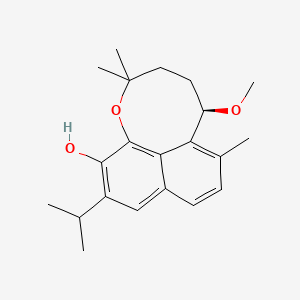

Taxinine J

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

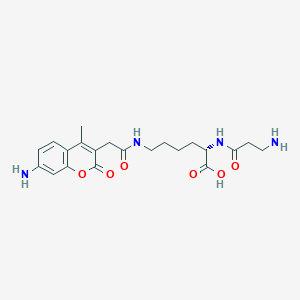

. It belongs to the taxane family of diterpenoids, which are known for their complex structures and significant biological activities. Taxinine J has garnered attention due to its potential medicinal properties, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of taxane compounds, including Taxinine J, typically involves multiple steps due to their intricate structures. One common approach is the two-phase total synthesis, which includes the formation of taxadiene followed by selective oxidations at specific carbon positions . This method allows for the creation of various taxane derivatives, including this compound.

Industrial Production Methods: Industrial production of taxane compounds often relies on plant cell fermentation technology. This method involves the cultivation of plant cells in bioreactors, which can produce taxane compounds on a large scale. This approach is environmentally friendly and sustainable, as it does not require the harvesting of large quantities of plant material .

Chemical Reactions Analysis

Types of Reactions: Taxinine J undergoes several types of chemical reactions, including:

Oxidation: Selective oxidation at specific carbon positions is a key step in the synthesis of taxane compounds.

Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

Substitution: Substitution reactions, particularly at the allylic positions, are common in the modification of taxane compounds.

Common Reagents and Conditions:

Oxidizing Agents: Dioxiranes and other oxidizing agents are commonly used for selective oxidations.

Reducing Agents: Various reducing agents, such as sodium borohydride, can be employed for reduction reactions.

Catalysts: Catalysts like palladium on carbon are often used in hydrogenation reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

Taxinine J has several scientific research applications, including:

Chemistry: It serves as a valuable intermediate in the synthesis of other taxane derivatives.

Mechanism of Action

The mechanism of action of Taxinine J involves the stabilization of microtubules, similar to other taxane compounds like paclitaxel. This stabilization prevents the depolymerization of microtubules, thereby inhibiting cell division and leading to cell death in rapidly dividing cancer cells . The molecular targets of this compound include tubulin, a protein that is essential for microtubule formation .

Comparison with Similar Compounds

Paclitaxel: A well-known anticancer drug that also stabilizes microtubules.

Docetaxel: Another taxane derivative with similar mechanisms of action and clinical applications.

Taxusumatrin: A new taxoid isolated from Taxus sumatrana, which shares structural similarities with Taxinine J.

Uniqueness: this compound is unique due to its specific structural features and the particular positions of its functional groups, which can influence its biological activity and pharmacokinetic properties. Its selective oxidation pattern and the presence of specific substituents differentiate it from other taxane compounds .

Properties

Molecular Formula |

C39H48O12 |

|---|---|

Molecular Weight |

708.8 g/mol |

IUPAC Name |

[(1R,2R,3R,5S,7S,8S,9R,10R,13S)-2,7,9,10,13-pentaacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C39H48O12/c1-20-29(46-22(3)40)18-28-35(48-24(5)42)34-21(2)30(51-32(45)17-16-27-14-12-11-13-15-27)19-31(47-23(4)41)39(34,10)37(50-26(7)44)36(49-25(6)43)33(20)38(28,8)9/h11-17,28-31,34-37H,2,18-19H2,1,3-10H3/b17-16+/t28-,29-,30-,31-,34-,35+,36+,37-,39+/m0/s1 |

InChI Key |

LNTSYHPESCVWKP-LKXFKGTJSA-N |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-hydroxy-7-[4-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]triazol-1-yl]heptanamide](/img/structure/B12371438.png)

![[(3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate](/img/structure/B12371451.png)

![2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12371465.png)

![(2R,3S,5R)-2-[6-[(3-chlorophenyl)methylamino]purin-9-yl]-5-[[[4-(trifluoromethyl)phenyl]methylamino]methyl]oxolane-3,4-diol](/img/structure/B12371475.png)